molecular formula C19H18N6O4S B2453392 N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide CAS No. 1020976-26-4

N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide

Cat. No.: B2453392
CAS No.: 1020976-26-4
M. Wt: 426.45
InChI Key: GQVCRKKJQGTXTC-UHFFFAOYSA-N
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Description

N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C19H18N6O4S and its molecular weight is 426.45. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O4S/c1-28-15-6-4-14(5-7-15)19-23-22-17-8-9-18(24-25(17)19)29-12-11-21-30(26,27)16-3-2-10-20-13-16/h2-10,13,21H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVCRKKJQGTXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethan-1-amine
  • Molecular Formula : C14H15N5O2
  • CAS Number : 1204296-37-6
  • Molecular Weight : 285.31 g/mol

The compound's structure features a triazole ring fused with a pyridazine moiety and a sulfonamide group, which is crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Cytotoxicity Assays :
    • In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.83 µM to 2.85 µM .
  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting specific kinases involved in cell survival .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications:

  • Cytokine Inhibition :
    • Studies have reported that the compound significantly reduces the production of pro-inflammatory cytokines such as IL-17A in human whole-blood assays . The inhibition was dose-dependent, suggesting potential use in treating inflammatory diseases.
  • In Vivo Models :
    • In animal models of inflammation, this compound demonstrated a reduction in inflammation markers and improved clinical scores compared to control groups .

Data Tables

Biological ActivityCell LineIC50 (µM)Mechanism
AnticancerA5490.83Apoptosis induction
AnticancerMCF-70.15Kinase inhibition
AnticancerHeLa2.85Caspase activation
Anti-inflammatoryHuman PBMCsNot specifiedCytokine inhibition

Case Studies

  • Case Study on Cancer Cell Lines :
    • In a comparative study involving various triazole derivatives, the compound showed superior activity against MCF-7 cells compared to other tested analogs. The study highlighted its potential as a lead compound for further development in breast cancer therapies .
  • Inflammation Model :
    • A recent investigation utilized an IL-18/23-induced cytokine expression model in mice to assess the anti-inflammatory effects of the compound. Results indicated a significant decrease in IL-17A levels post-treatment with this compound .

Scientific Research Applications

Antifungal Activity

Research has shown that compounds containing the pyridine-3-sulfonamide scaffold exhibit significant antifungal properties. For example, derivatives of pyridine-3-sulfonamides have been synthesized and tested against various fungal strains, including Candida albicans. Some derivatives demonstrated greater efficacy than established antifungal agents like fluconazole with minimum inhibitory concentration (MIC) values as low as 25 µg/mL .

Antimalarial Potential

In silico studies have indicated that related compounds bearing the triazole and sulfonamide moieties can effectively inhibit Plasmodium falciparum, the causative agent of malaria. Certain derivatives showed promising in vitro antimalarial activity with IC50 values ranging from 2.24 to 4.98 µM .

Antibacterial Properties

The sulfonamide class is well-known for its antibacterial properties. Compounds related to N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide may also exhibit broad-spectrum antibacterial activity against various pathogens.

Case Study 1: Antifungal Efficacy

A study synthesized several derivatives of pyridine-3-sulfonamides and tested their antifungal activity against clinical isolates of Candida. The most active compounds were subjected to molecular docking studies to elucidate their binding interactions with fungal enzymes involved in cell wall synthesis.

Case Study 2: Antimalarial Activity

In another investigation focusing on antimalarial properties, a series of compounds were synthesized and screened against Plasmodium falciparum. The study employed both virtual screening and molecular docking techniques to identify lead compounds for further development.

Chemical Reactions Analysis

Sulfonamide Bond Formation

The sulfonamide group (–SO2_2NH–) is synthesized via nucleophilic substitution between pyridine-3-sulfonyl chloride and the primary amine of the ethoxyethyl-triazolopyridazine intermediate.

Reaction ComponentConditionsYield/OutcomeSource Reference
Pyridine-3-sulfonyl chloride + AminePyridine solvent, 0–5°C, 12–24 hrsHigh yield (>80%)

Mechanism :

  • The amine attacks the electrophilic sulfur in sulfonyl chloride, releasing HCl.

  • Pyridine acts as a base to neutralize HCl, driving the reaction forward.

Hydrazine-Mediated Cyclization

A pyridazine derivative reacts with hydrazine hydrate to form a diaminopyridazine intermediate, followed by cyclization with a nitrile or carbonyl compound.

Starting MaterialReagents/ConditionsProductSource Reference
3-Chloropyridazine + Hydrazineii-Propanol, reflux, 6 hrs3-Hydrazinylpyridazine
3-Hydrazinylpyridazine + 4-Methoxybenzoyl chlorideDCM, RT, 12 hrsTriazolopyridazine core

Key Insight :

  • Electron-withdrawing groups (e.g., Cl) on pyridazine enhance reactivity with hydrazine .

Ether Linkage Formation

The ethoxyethyl spacer (–O–CH2_2CH2_2–) is introduced via nucleophilic substitution or Mitsunobu reaction.

Reaction TypeConditionsOutcomeSource Reference
SN2 between alcohol and alkyl halideK2_2CO3_3, DMF, 60°C, 8 hrsModerate yield (50–70%)
Mitsunobu reaction (Ph3_3P, DIAD)THF, 0°C to RT, 12 hrsHigh regioselectivity

Example :

Triazolopyridazine-OH+Br-CH2CH2-NH2BaseTriazolopyridazine-O-CH2CH2-NH2\text{Triazolopyridazine-OH} + \text{Br-CH}_2\text{CH}_2\text{-NH}_2 \xrightarrow{\text{Base}} \text{Triazolopyridazine-O-CH}_2\text{CH}_2\text{-NH}_2

Methoxyphenyl Substitution

The 4-methoxyphenyl group is introduced at the 3-position of the triazolopyridazine via cross-coupling.

Suzuki-Miyaura Coupling

ComponentsConditionsCatalystsSource Reference
Boronic ester (4-MeOPh-Bpin) + Triazolopyridazine-BrPd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O, 80°C>90% conversion

Side Reaction :

  • Demethylation of the methoxy group may occur under strong acidic conditions (e.g., HBr/AcOH) .

Sulfonamide Hydrolysis

Under strongly acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the sulfonamide bond cleaves:

Ar-SO2-NH-R+H2OH+/OHAr-SO3H+H2N-R\text{Ar-SO}_2\text{-NH-R} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Ar-SO}_3\text{H} + \text{H}_2\text{N-R}

  • Observed in stability studies of analogs .

Methoxy Group Demethylation

Reaction with BBr3_3 in DCM converts –OCH3_3 to –OH:

Ar-OCH3+BBr3Ar-OH+CH3BBr2\text{Ar-OCH}_3 + \text{BBr}_3 \rightarrow \text{Ar-OH} + \text{CH}_3\text{BBr}_2

  • Used to generate phenolic intermediates for further derivatization .

Electrophilic Aromatic Substitution

The pyridine and triazolopyridazine rings undergo nitration/sulfonation at electron-deficient positions.

ReactionConditionsRegioselectivitySource Reference
Nitration (HNO3_3/H2_2SO4_4)0°C, 2 hrsMeta to sulfonamide

Biological Derivatization Reactions

The compound serves as a precursor for prodrugs:

  • Acetylation : –NH2_2 group reacts with acetyl chloride to form –NHCOCH3_3 (improved lipophilicity) .

  • Glycosylation : Ether oxygen reacts with glycosyl donors (e.g., Schmidt conditions) for targeted delivery .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Answer : The compound exhibits acute toxicity (oral), skin corrosion/irritation, and severe eye damage (GHS Category 1) . Researchers must:

  • Use PPE: Nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood with adequate ventilation to avoid inhalation of aerosols.
  • In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes .
  • Store in sealed containers away from oxidizers and acids to prevent hazardous reactions.

Q. What synthetic methodologies are reported for preparing triazolopyridazine sulfonamide derivatives?

  • Answer : Key methods include:

  • Oxidative cyclization : Hydrazine intermediates are treated with sodium hypochlorite (NaOCl) in ethanol at room temperature, yielding 73% isolated product (e.g., triazolopyridine derivatives) .
  • Nucleophilic substitution : Reacting pyridazine ethers with sulfonamide groups under basic conditions (e.g., NaH in DMF) .
  • Purification via alumina plugs or extraction to isolate pure products .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Answer : Use multimodal analytical techniques:

  • NMR spectroscopy : Confirm regiochemistry via 1H^1H- and 13C^{13}C-NMR (e.g., aromatic proton shifts at δ 7.0–8.5 ppm in DMSO-d6_6) .
  • HRMS (ESI) : Validate molecular weight (e.g., [M+H]+^+ calculated within 0.3 ppm error) .
  • FTIR : Identify functional groups (e.g., sulfonamide S=O stretches at 1130–1370 cm1^{-1}) .

Advanced Research Questions

Q. What strategies optimize the yield of triazolopyridazine sulfonamides during oxidative cyclization?

  • Answer : Critical parameters include:

  • Catalyst/base selection : 3-Picoline or 3,5-lutidine (4–6 eq) enhances coupling efficiency by reducing side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates .
  • Reaction time/temperature : Room temperature (3–24 hours) balances yield and decomposition risks .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

  • Answer : Contradictions (e.g., unexpected 1H^1H-NMR peaks) require:

  • Cross-validation : Compare 13C^{13}C-NMR DEPT or HSQC to assign ambiguous signals .
  • Isotopic labeling : Use deuterated analogs to trace reaction pathways.
  • X-ray crystallography : Resolve regiochemical ambiguities via single-crystal analysis (e.g., confirming fused-ring geometry) .

Q. What role does the sulfonamide group play in the biological activity of triazolopyridazine derivatives?

  • Answer : The sulfonamide moiety:

  • Enhances binding affinity via hydrogen bonding with target enzymes (e.g., kinase inhibitors) .
  • Modulates solubility and pharmacokinetics : The polar sulfonamide improves aqueous solubility, while the pyridine ring enhances membrane permeability .
  • Structure-activity studies : Replace with carboxylate or phosphonate groups to assess potency changes .

Q. How can green chemistry principles be applied to synthesize triazolopyridazine-based compounds?

  • Answer : Sustainable approaches include:

  • Oxidant substitution : Replace toxic Cr(VI) salts with NaOCl (aqueous, biodegradable) .
  • Solvent reduction : Ethanol/water mixtures minimize waste vs. DMF or THF .
  • Catalyst recycling : Recover 3-picoline via distillation (80% recovery reported) .

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